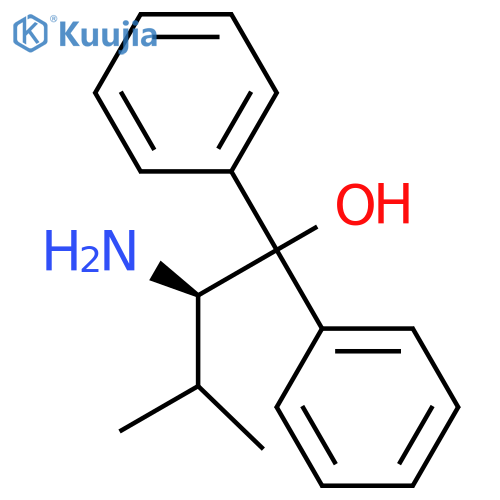

Cas no 86695-06-9 ((R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol)

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Propriedades químicas e físicas

Nomes e Identificadores

-

- (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

- (R)- 2-AMINO-3-METHYL-1,1-DIPHENYL-1-BUTANOL

- (R)-2-Amino-3-methyl-1,1-diphenylbutanol

- R-2-amino-3-methyl-1,1-diphenylbutan-1-ol

- (2r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

- (r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

- Oprea1_417947

- FD1205

- OR304009

- AX8047052

- AB0027107

- ST2414402

- W8901

- AM20060741

- (2R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

- (R)-(+)-2-Amino-

- Benzenemethanol, α-(1-amino-2-methylpropyl)-α-phenyl-, (R)- (ZCI)

- α-[(1R)-1-Amino-2-methylpropyl]-α-phenylbenzenemethanol (ACI)

- (+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

- (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol

-

- MDL: MFCD00205594

- Inchi: 1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1

- Chave InChI: LNQVZZGGOZBOQS-MRXNPFEDSA-N

- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@H](N)C(C)C

Propriedades Computadas

- Massa Exacta: 255.16200

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 19

- Contagem de Ligações Rotativas: 4

- Complexidade: 246

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: -0.2

- Superfície polar topológica: 46.2

- Contagem de Tautomeros: 6

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Powder

- Ponto de Fusão: 96.0 to 101.0 deg-C

- Ponto de Flash: 210.6℃

- PSA: 46.25000

- LogP: 3.60610

- Sensibilidade: Sensitive to air

- Actividade Óptica: [α]20/D +132°, c = 1 in chloroform

- Solubilidade: Not determined

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26; S36

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Dados aduaneiros

- CÓDIGO SH:2922199090

- Dados aduaneiros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A588047-250mg |

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |

86695-06-9 | 95% | 250mg |

$25.0 | 2024-04-15 | |

| abcr | AB223212-250 mg |

2-Amino-3-methyl-1,1-diphenylbutan-1-ol, 97%; . |

86695-06-9 | 97% | 250MG |

€85.20 | 2023-01-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019344-1g |

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |

86695-06-9 | 98% | 1g |

¥236 | 2024-05-21 | |

| eNovation Chemicals LLC | D517826-1g |

(R)-(+)-2-AMino-3-Methyl-1,1-diphenyl-1-butanol |

86695-06-9 | 97% | 1g |

$370 | 2024-05-24 | |

| Ambeed | A588047-25g |

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |

86695-06-9 | 95% | 25g |

$487.0 | 2024-04-15 | |

| Chemenu | CM109355-25g |

(R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol |

86695-06-9 | 95+% | 25g |

$430 | 2021-06-17 | |

| eNovation Chemicals LLC | Y1316210-25g |

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol |

86695-06-9 | 95.0% | 25g |

$600 | 2024-06-05 | |

| TRC | A638078-100mg |

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |

86695-06-9 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Ambeed | A588047-1g |

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |

86695-06-9 | 95% | 1g |

$50.0 | 2024-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R834147-5g |

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |

86695-06-9 | 98% | 5g |

¥1,013.40 | 2022-08-31 |

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Método de produção

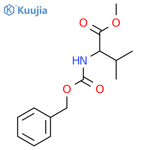

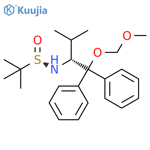

Synthetic Routes 1

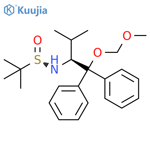

Synthetic Routes 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, reflux

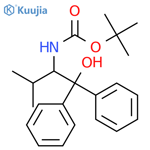

Synthetic Routes 3

1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

2.1 Reagents: Hydrochloric acid Solvents: Methanol ; 0 °C; 4 h, rt

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

2.1 Solvents: Diethyl ether

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

1.2 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

Synthetic Routes 10

2.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt; 10 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, reflux

Synthetic Routes 11

2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; overnight, rt

3.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt; 10 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, reflux

Synthetic Routes 12

1.2 Reagents: Hydrochloric acid Solvents: Water

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Raw materials

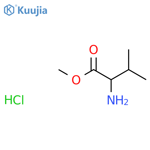

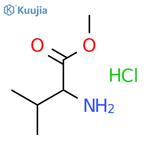

- O-Methyl-D-valine hydrochloride

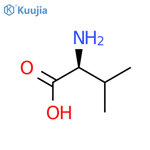

- (2R)-2-amino-3-methyl-butanoic acid

- L-Valine methyl ester hydrochloride

- H-D-Val-OMe Hydrochloride

- L-Valine

- D-Boc Valine Methyl Ester

- Carbamic acid, [(1R)-1-(hydroxydiphenylmethyl)-2-methylpropyl]-,1,1-dimethylethyl ester

- Benzene, 1,1'-[(methoxymethoxy)methylene]bis-

- N-Benzyloxycarbonyl D-Valine Methyl Ester

- (2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

- [S(S)]-N-[(1S)-1-[(Methoxymethoxy)diphenylmethyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide

- [S(S)]-N-[(1R)-1-[(Methoxymethoxy)diphenylmethyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Preparation Products

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Literatura Relacionada

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

86695-06-9 ((R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol) Produtos relacionados

- 144054-70-6((S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol)

- 1094688-80-8(2-(2,4-Dibromophenoxy)-2-phenylacetic acid)

- 65997-16-2(Cement, alumina,chemicals)

- 1111105-56-6(2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine)

- 1806867-80-0(Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate)

- 1158760-03-2(1-(3-methyloxan-3-yl)methanamine)

- 1111638-49-3(4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine)

- 1609400-19-2(2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate)

- 501379-02-8(tert-butyl N-2-(6-cyanopyridin-2-yl)ethylcarbamate)

- 1391730-27-0(tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate)